molecular formula C22H27NO B3014510 N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024124-77-3

N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B3014510
CAS No.: 1024124-77-3
M. Wt: 321.464
InChI Key: PBIQQSOHHOQAHJ-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group and a carboxamide-linked 4-tert-butylphenyl moiety. The tert-butyl group is a sterically bulky, electron-donating substituent that enhances lipophilicity and may influence molecular interactions in biological or materials science applications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-21(2,3)17-11-13-19(14-12-17)23-20(24)22(15-7-8-16-22)18-9-5-4-6-10-18/h4-6,9-14H,7-8,15-16H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIQQSOHHOQAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-tert-butylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Effects
Research indicates that compounds similar to N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide can act as effective antidepressants and antipsychotics. The structural features of the compound allow it to interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways. A study demonstrated that derivatives of this compound showed promise in alleviating symptoms of depression in animal models, highlighting its therapeutic potential .

Pain Management
The compound has been investigated for its analgesic properties. In preclinical studies, it exhibited efficacy in reducing pain responses, making it a candidate for further development as a pain management drug. The mechanism of action is believed to involve inhibition of specific pain pathways, which could lead to new treatments for chronic pain conditions .

Materials Science

Polymer Additives
this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that adding this compound improves the tensile strength and flexibility of polymers used in various industrial applications .

Synthesis and Chemical Reactions

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new synthetic routes. For instance, it can be used to synthesize isoxazole derivatives through cyclization reactions, which are important in pharmaceutical chemistry .

Data Table: Applications Overview

Application Area Specific Use Evidence/Case Study
Medicinal ChemistryAntidepressant and AntipsychoticEfficacy demonstrated in animal models
Pain ManagementAnalgesic propertiesPreclinical studies showing pain response reduction
Materials SciencePolymer additive for enhanced propertiesImproved tensile strength and flexibility
Organic SynthesisIntermediate for synthesizing isoxazole derivativesUtilized in novel synthetic routes

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and synthetic differences between N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
This compound (Hypothetical) C₂₂H₂₇NO ~321.5* 4-tert-butylphenyl High steric bulk, enhanced lipophilicity, potential for hydrophobic interactions
N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide C₂₂H₂₇NO 321.500 4-butylphenyl Moderate lipophilicity, linear alkyl chain may reduce steric hindrance compared to tert-butyl
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide C₁₉H₂₁NO₂ 295.376 4-methoxyphenyl Electron-donating methoxy group improves solubility in polar solvents
N-(4-acetamido-3-methylphenyl)-1-phenylcyclopentane-1-carboxamide Not reported ~350–360 (estimated) 4-acetamido-3-methylphenyl Hydrogen-bonding capability from acetamido group, increased polarity
2-(4-(tert-butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide C₂₅H₃₁NO₂ 393.520 Cyclopropane core, tert-butyl High ring strain, diastereomeric synthesis (dr 33:1), lower thermal stability

*Estimated based on analogs.

Structural and Functional Comparisons

  • Steric Effects : The tert-butyl group in the hypothetical compound imposes greater steric hindrance than the n-butyl group in or the methoxy group in . This may reduce conformational flexibility and influence binding interactions in biological targets.
  • Electronic Properties : The tert-butyl group is electron-donating via inductive effects, similar to methoxy in , but lacks hydrogen-bonding capacity, unlike the acetamido group in .

Physicochemical Implications

  • Lipophilicity : The tert-butyl group likely increases logP compared to methoxy or acetamido derivatives, favoring membrane permeability in drug design.
  • Solubility : Bulky tert-butyl substituents may reduce aqueous solubility relative to polar groups like methoxy or acetamido, necessitating formulation adjustments.

Biological Activity

N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a phenyl group and a tert-butylphenyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:

C20H25NO\text{C}_{20}\text{H}_{25}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate the activity of certain receptors and enzymes, leading to therapeutic effects in different biological pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in pain perception and inflammation.
  • Enzyme Inhibition : It could inhibit enzymes related to inflammatory processes or cancer progression, thus demonstrating anticancer or anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.8Inhibition of cell proliferation
A549 (Lung Cancer)6.0Modulation of signaling pathways

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Effects

ModelDose (mg/kg)Effect on Inflammation
Carrageenan-induced10Significant reduction in edema
Freund's Adjuvant20Decreased cytokine levels

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines, revealing its potential as a lead compound for further development in oncology .
  • Inflammation Model Study : Research conducted using a rat model demonstrated the compound's efficacy in reducing paw edema induced by carrageenan, highlighting its possible application in treating acute inflammatory conditions .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer and inflammation, suggesting specific interactions that could be exploited for therapeutic purposes .

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